molecular formula C17H13N3O3S B2394281 N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 865182-89-4

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No.: B2394281
CAS No.: 865182-89-4
M. Wt: 339.37
InChI Key: RIVJBXBSSOVUHO-ZPHPHTNESA-N
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Description

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a benzothiazole ring, an acetamido group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Acetamido Group: The acetamido group is introduced by reacting the benzothiazole intermediate with acetic anhydride.

    Addition of the Prop-2-ynyl Group: The prop-2-ynyl group is added through a nucleophilic substitution reaction using propargyl bromide.

    Formation of the Furan-2-carboxamide Moiety: The final step involves the reaction of the intermediate with furan-2-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Propargyl bromide, acetic anhydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while reduction may lead to the formation of reduced amide or alkyne groups.

Scientific Research Applications

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-thiophenecarboxamide
  • N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-cyclohexanecarboxamide

Uniqueness

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-3-8-20-13-7-6-12(18-11(2)21)10-15(13)24-17(20)19-16(22)14-5-4-9-23-14/h1,4-7,9-10H,8H2,2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVJBXBSSOVUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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